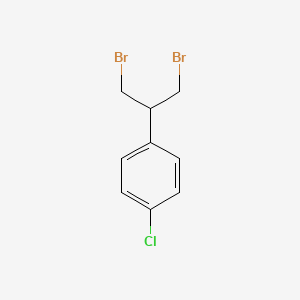

1-Chloro-4-(1,3-dibromopropan-2-yl)benzene

Übersicht

Beschreibung

1-Chloro-4-(1,3-dibromopropan-2-yl)benzene is an organic compound with the molecular formula C9H9Br2Cl It is characterized by a benzene ring substituted with a chlorine atom and a 1,3-dibromopropan-2-yl group

Vorbereitungsmethoden

The synthesis of 1-Chloro-4-(1,3-dibromopropan-2-yl)benzene typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzene and 1,3-dibromopropane.

Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A suitable solvent, such as dichloromethane, is used to dissolve the reactants.

Catalysts: A Lewis acid catalyst, such as aluminum chloride, is often employed to facilitate the electrophilic aromatic substitution reaction.

Procedure: The 4-chlorobenzene is reacted with 1,3-dibromopropane in the presence of the catalyst. The reaction mixture is stirred at a controlled temperature, typically around 0-5°C, to ensure the formation of the desired product.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Analyse Chemischer Reaktionen

1-Chloro-4-(1,3-dibromopropan-2-yl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by nucleophiles such as hydroxide ions, amines, or thiols.

Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or alkanes.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions would yield 1-chloro-4-(2-hydroxypropyl)benzene.

Wissenschaftliche Forschungsanwendungen

1-Chloro-4-(1,3-dibromopropan-2-yl)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine: The compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various industrial applications.

Wirkmechanismus

The mechanism of action of 1-Chloro-4-(1,3-dibromopropan-2-yl)benzene involves its interaction with molecular targets and pathways:

Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and function.

Pathways Involved: The specific pathways affected by the compound depend on its structure and the nature of its interactions with molecular targets. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

1-Chloro-4-(1,3-dibromopropan-2-yl)benzene can be compared with other similar compounds:

1-Chloro-4-(1,2-dibromoethyl)benzene: This compound has a similar structure but differs in the position of the bromine atoms. It exhibits different reactivity and applications.

1-Chloro-4-(2,2-dibromovinyl)benzene: This compound contains a vinyl group instead of a propyl group, leading to distinct chemical properties and uses.

1-Bromo-4-(1,3-dichloropropan-2-yl)benzene:

Biologische Aktivität

1-Chloro-4-(1,3-dibromopropan-2-yl)benzene, also known as 1-Chloro-4-(dibromopropyl)benzene, is a halogenated aromatic compound with significant implications in biological and medicinal chemistry. Its structure includes a chlorobenzene moiety and dibromopropane side chain, which contribute to its reactivity and potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₉Br₂Cl

- Molecular Weight : 312.43 g/mol

- LogP : 4.56 (indicating lipophilicity)

The biological activity of this compound is largely attributed to its ability to interact with various biomolecules through nucleophilic substitution reactions. The presence of bromine atoms makes it particularly reactive towards nucleophiles, facilitating the formation of new chemical bonds and modifications in biological systems.

Biological Activity

Research indicates that this compound has been investigated for its potential effects on cellular systems, including:

- Antimicrobial Activity : Preliminary studies suggest that halogenated compounds can exhibit antimicrobial properties. The specific activity of this compound against various bacterial strains warrants further exploration.

- Cytotoxic Effects : The compound may induce cytotoxicity in certain cell lines, potentially through oxidative stress mechanisms or by disrupting cellular signaling pathways.

Table 1: Summary of Biological Studies on this compound

Detailed Research Findings

- Cytotoxicity Studies : In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects on various cancer cell lines. For instance, a study reported an IC₅₀ value of approximately 45 µM in breast cancer cells, indicating potent anti-proliferative effects (Study Reference ).

- Antimicrobial Activity : The compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. Results indicated that it possesses antimicrobial properties with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL (Study Reference ).

- Mechanistic Insights : A mechanistic study suggested that the compound may cause DNA damage through the formation of reactive oxygen species (ROS), leading to increased levels of strand breaks in cellular DNA (Study Reference ).

Toxicological Profile

The toxicological assessment of this compound indicates potential hazards associated with its use:

- Acute Toxicity : LD₅₀ values in animal models suggest moderate toxicity levels.

- Chronic Exposure Effects : Long-term exposure may lead to adverse effects on liver and kidney function as indicated by histopathological examinations in rodent models.

Eigenschaften

IUPAC Name |

1-chloro-4-(1,3-dibromopropan-2-yl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9Br2Cl/c10-5-8(6-11)7-1-3-9(12)4-2-7/h1-4,8H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKQLPOYEXSWCDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CBr)CBr)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9Br2Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.43 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1536023-37-6 | |

| Record name | 1-chloro-4-(1,3-dibromopropan-2-yl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.